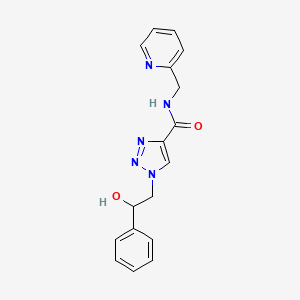
1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N5O2 with a molecular weight of approximately 321.35 g/mol. Its structure features a triazole ring linked to a pyridine moiety and a phenolic group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MOLT-4 | 5.6 | Induces apoptosis and DNA fragmentation |
| K-562 | 7.4 | Disruption of mitochondrial membrane potential |
| Jurkat T-cells | 3.9 | DNA damage without direct intercalation |
Studies indicate that this compound induces morphological changes characteristic of apoptosis, such as chromatin condensation and membrane blebbing. Additionally, it has been observed to reduce mitochondrial membrane potential and cause DNA damage without directly binding to DNA .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that derivatives containing the triazole ring can exhibit anti-inflammatory properties and protect neuronal cells from oxidative stress.
Table 2: Neuroprotective Activity
| Assay | Result | Mechanism of Action |
|---|---|---|
| ROS Generation Inhibition | IC50 = 12 µM | Scavenging reactive oxygen species |
| Aβ Aggregation Inhibition | Significant | Chelation of biometals (Cu²⁺) |
| NF-kB Pathway Inhibition | Yes | Blocking phosphorylation of P65 |
The compound's ability to inhibit reactive oxygen species (ROS) generation and aggregation of amyloid-beta (Aβ) suggests its potential in treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of This compound are multifaceted:
- Apoptotic Pathways : The induction of apoptosis in cancer cells is mediated through mitochondrial pathways, leading to cytochrome c release and activation of caspases.
- Anti-inflammatory Mechanisms : The inhibition of NF-kB signaling plays a crucial role in reducing inflammation associated with neurodegeneration.
- Metal Chelation : The ability to chelate transition metals may contribute to its neuroprotective effects by reducing metal-induced oxidative stress.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Leukemia Models : In vitro studies on leukemia cell lines (MOLT-4 and K-562) demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neurodegenerative Models : In scopolamine-induced models for Alzheimer's disease, administration of this compound improved cognitive functions significantly compared to control groups .
属性
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(13-6-2-1-3-7-13)12-22-11-15(20-21-22)17(24)19-10-14-8-4-5-9-18-14/h1-9,11,16,23H,10,12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAJGDYWUHOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














